molecular formula C15H16O B1296281 4,4'-Dimethylbenzhydrol CAS No. 885-77-8

4,4'-Dimethylbenzhydrol

Cat. No. B1296281
CAS RN: 885-77-8
M. Wt: 212.29 g/mol
InChI Key: RGYZQSCFKFDECZ-UHFFFAOYSA-N
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Description

4,4’-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O . It is an off-white to white powder and is commonly used as an intermediate in the synthesis of a variety of organic compounds.


Synthesis Analysis

Benzhydryl ethers, including 4,4’-dimethylbenzhydrol, were synthesized through the use of microwave irradiation in a proto-ionic liquid solvent . The resultant products were separated from the reaction mixture by vacuum filtration with a silica gel plug . The products were then analyzed using GCMS and 1H NMR techniques to identify and quantify products .


Molecular Structure Analysis

The molecular structure of 4,4’-Dimethylbenzhydrol consists of two methyl groups attached to a benzhydrol . The InChI key for this compound is RGYZQSCFKFDECZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,4’-Dimethylbenzhydrol is an off-white to white powder . It has a molecular weight of 212.29 g/mol . The compound is insoluble in water .

Scientific Research Applications

Sterol Biosynthesis and Biological Activity

4,4'-Dimethylsterols, including compounds similar to 4,4'-Dimethylbenzhydrol, play crucial roles as intermediates in the biosynthesis of cholesterol, ergosterol, and phytosterols. These compounds are essential for cellular and developmental processes across different organisms. They act as precursors that undergo further modifications to become functional sterols. In addition to their biosynthetic roles, certain 4,4'-dimethylsterols serve as signaling molecules, influencing meiosis in mammals and plants and participating in major biological processes such as auxin signaling and immune system development (Darnet & Schaller, 2019).

Effects on Cellular Processes

Dimethyl sulfoxide (DMSO), a solvent widely used in scientific research, can drive significant molecular changes that interfere with cellular processes. Studies have shown that even at low concentrations, DMSO can induce comprehensive alterations in macromolecules, affecting proteins and nucleic acids. This influence extends to the formation of alternate DNA structures, which may have implications for gene expression and epigenetic alterations, highlighting the need for careful consideration of solvent effects in experimental setups (Tunçer et al., 2018).

Antifungal and Cytotoxic Activities

Research on analogues of 4,4'-dimethyl sterols with modified structures has revealed their potential antifungal and cytotoxic activities. These compounds, after undergoing specific synthetic modifications, have shown promising in vitro activity against selected biological systems, suggesting their potential utility in developing new antifungal agents or cancer therapeutics (Alonso et al., 2014).

Impact on Eukaryotic Cells

The investigation into the metabolism and effects of certain sterol compounds, including those related to 4,4'-Dimethylbenzhydrol, has provided insights into their roles in eukaryotic cells. These studies contribute to our understanding of the biological activities and potential therapeutic applications of these compounds, from their antioxidative properties to their involvement in cellular signaling pathways (Jia et al., 2009).

Safety And Hazards

When handling 4,4’-Dimethylbenzhydrol, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

bis(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYZQSCFKFDECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299377
Record name 4,4'-Dimethylbenzhydrol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethylbenzhydrol

CAS RN

885-77-8
Record name 4,4'-Dimethylbenzhydrol
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Record name 4,4'-Dimethylbenzhydrol
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Record name 885-77-8
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With reference to FIG. 1, the preferred alcohol is synthesized via a Grignard reaction. First, the magnesium salt of 4-bromotoluene, the Grignard reagent, is prepared in an anhydrous non-nucleophilic ether-based solvent. Examples of suitable solvents include, but are not limited to, diethyl ether, diisopropylether, dioxane and tetrahydrofuran. The preferred solvent is tetrahydrofuran. After preparation of the Grignard reagent, para-tolualdehyde was added to the room temperature solution of the magnesium salt at a rate sufficient to create a reflux. A sufficient time was allowed for the addition of the Grignard reagent to the aldehyde derivative, then the reaction was quenched with a proton source. Following work up of the reaction mixture, 4,4'-dimethylbenzhydrol is isolated (compound I).
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magnesium salt
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magnesium salt
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Synthesis routes and methods III

Procedure details

To the Grignard reagent prepared from 47.2 g of p-bromotoluene and 7.2 g of magnesium in 200 ml of ether was added dropwise 30 g of p-tolualdehyde in 50 ml of ether with cooling. When the addition was complete the reaction was refluxed for 15 minutes, cooled in ice, and 40 ml of saturated NH4Cl solution was added dropwise. The reaction was filtered and the ether was removed under reduced pressure to give a yellow oil which crystallized on standing. Recrystallization from petroleum ether gave 26.1 g of nearly colorless 4,4'-dimethylbenzhydrol, m.p. 70°-71°.
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200 mL
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Synthesis routes and methods IV

Procedure details

With the same method as for Compound 13, 4,4′-dimethylbenzophenone (Wako Pure Chemical Industries, Ltd.) and sodium borohydride (Wako Pure Chemical Industries, Ltd.) were used, to thereby obtain the title compound.
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